

An In-depth Technical Guide to the Synthesis of Dopamine-13C Hydrochloride

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Compound of Interest

Compound Name: Dopamine-13C hydrochloride

Cat. No.: B13942378

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This technical guide provides a detailed overview of a feasible synthetic pathway for **Dopamine-13C hydrochloride**, an isotopically labeled form of the crucial neurotransmitter dopamine. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the chemical synthesis of this important compound for use in metabolic studies, pharmacokinetic research, and as an internal standard for quantitative analysis.

The synthesis of isotopically labeled compounds such as **Dopamine-13C hydrochloride** is essential for tracing the metabolic fate of the parent molecule and for precise quantification in biological matrices.^{[1][2]} While various methods exist for the synthesis of unlabeled dopamine, this guide will focus on a robust and adaptable multi-step pathway starting from a commercially available 13C-labeled precursor. The proposed pathway is based on well-established organic chemistry principles and analogous syntheses of related phenethylamines.^{[1][3][4]}

Proposed Synthesis Pathway

The following multi-step synthesis is a plausible and chemically sound approach for the preparation of **Dopamine-13C hydrochloride**, commencing with Vanillin-(ring-13C6) as the starting material. This ensures the stable isotope label is incorporated into the aromatic core of the dopamine molecule.

The overall transformation can be summarized as follows:

- Protection of the phenolic hydroxyl group of Vanillin-(ring-13C6) via methylation to form Veratraldehyde-(ring-13C6).
- Condensation of Veratraldehyde-(ring-13C6) with nitromethane to yield 3,4-Dimethoxy- β -nitrostyrene-(ring-13C6).
- Reduction of the nitrostyrene intermediate to the corresponding phenethylamine, 3,4-Dimethoxyphenethylamine-(ring-13C6).
- Demethylation of the methoxy groups to yield Dopamine-(ring-13C6).
- Salt formation with hydrochloric acid to afford the final product, Dopamine-(ring-13C6) hydrochloride.

Data Presentation

The following table summarizes the key quantitative data for each step of the proposed synthesis pathway. Please note that yields are estimates based on analogous reactions reported in the literature for unlabeled compounds.

Step	Intermediate/Product	Molecular Formula	Molecular Weight (g/mol)	Theoretical Yield (from 1g starting material)	Estimated % Yield
1	Veratraldehyde-(ring-13C6)	C3 ¹³ C6H8O3	174.14	1.14 g	95%
2	3,4-Dimethoxy-β-nitrostyrene-(ring-13C6)	C4 ¹³ C6H9NO4	217.17	1.25 g	85%
3	3,4-Dimethoxyphenethylamine-(ring-13C6)	C4 ¹³ C6H15NO2	187.21	0.86 g	75%
4	Dopamine-(ring-13C6)	¹³ C6H11NO2	159.16	0.85 g	80%
5	Dopamine-(ring-13C6) hydrochloride	¹³ C6H12ClNO2	195.62	1.23 g	98%

Experimental Protocols

The following are detailed experimental protocols for each step of the proposed synthesis of **Dopamine-13C hydrochloride**.

Step 1: Synthesis of Veratraldehyde-(ring-13C6)

- Reaction: Methylation of the phenolic hydroxyl group of Vanillin-(ring-13C6).
- Materials:
 - Vanillin-(ring-13C6) (1.0 g, 6.57 mmol)
 - Dimethyl sulfate (0.91 g, 7.23 mmol)

- Potassium carbonate (1.82 g, 13.14 mmol)
- Acetone (20 mL)
- Procedure:
 - To a solution of Vanillin-(ring-13C6) in acetone, add potassium carbonate.
 - Stir the suspension vigorously and add dimethyl sulfate dropwise at room temperature.
 - Heat the reaction mixture to reflux and maintain for 4 hours.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - After completion, cool the mixture to room temperature and filter off the inorganic salts.
 - Evaporate the solvent from the filtrate under reduced pressure.
 - Dissolve the residue in dichloromethane (20 mL) and wash with 1M sodium hydroxide solution (2 x 10 mL) and then with brine (10 mL).
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Veratraldehyde-(ring-13C6) as a crystalline solid.

Step 2: Synthesis of 3,4-Dimethoxy- β -nitrostyrene-(ring-13C6)

- Reaction: Henry condensation of Veratraldehyde-(ring-13C6) with nitromethane.
- Materials:
 - Veratraldehyde-(ring-13C6) (1.0 g, 5.74 mmol)
 - Nitromethane (0.70 g, 11.48 mmol)
 - Ammonium acetate (0.44 g, 5.74 mmol)
 - Acetic acid (10 mL)

- Procedure:
 - Dissolve Veratraldehyde-(ring-13C6) in glacial acetic acid.
 - Add nitromethane and ammonium acetate to the solution.
 - Heat the mixture to reflux for 2 hours.
 - Cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
 - A yellow precipitate of 3,4-Dimethoxy- β -nitrostyrene-(ring-13C6) will form.
 - Collect the solid by vacuum filtration, wash with cold water, and dry.
 - Recrystallize the crude product from ethanol to obtain pure yellow needles.

Step 3: Synthesis of 3,4-Dimethoxyphenethylamine-(ring-13C6)

- Reaction: Reduction of the nitrostyrene to a phenethylamine.^{[5][6][7]}
- Materials:
 - 3,4-Dimethoxy- β -nitrostyrene-(ring-13C6) (1.0 g, 4.60 mmol)
 - Lithium aluminum hydride (LiAlH₄) (0.35 g, 9.20 mmol)
 - Anhydrous tetrahydrofuran (THF) (30 mL)
- Procedure:
 - In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend LiAlH₄ in anhydrous THF.
 - Cool the suspension to 0 °C in an ice bath.
 - Slowly add a solution of 3,4-Dimethoxy- β -nitrostyrene-(ring-13C6) in anhydrous THF to the LiAlH₄ suspension with stirring.

- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
- Cool the reaction to 0 °C and quench by the sequential dropwise addition of water (0.35 mL), 15% aqueous sodium hydroxide (0.35 mL), and water (1.05 mL).
- Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with THF.
- Combine the filtrate and washings and remove the solvent under reduced pressure to yield 3,4-Dimethoxyphenethylamine-(ring-13C6) as an oil.

Step 4: Synthesis of Dopamine-(ring-13C6)

- Reaction: Demethylation of 3,4-Dimethoxyphenethylamine-(ring-13C6).
- Materials:
 - 3,4-Dimethoxyphenethylamine-(ring-13C6) (1.0 g, 5.34 mmol)
 - 48% Hydrobromic acid (HBr) (10 mL)
- Procedure:
 - Add 3,4-Dimethoxyphenethylamine-(ring-13C6) to 48% aqueous hydrobromic acid.
 - Heat the mixture to reflux for 3 hours under an inert atmosphere.
 - Cool the reaction mixture and remove the solvent under reduced pressure.
 - The residue is the hydrobromide salt of Dopamine-(ring-13C6). This can be used directly in the next step or purified by recrystallization from ethanol/ether.

Step 5: Synthesis of Dopamine-(ring-13C6) hydrochloride

- Reaction: Conversion of the hydrobromide salt to the hydrochloride salt.[8]
- Materials:

- Dopamine-(ring-13C6) hydrobromide (from the previous step)
- Ethanol (20 mL)
- Concentrated hydrochloric acid (HCl)
- Procedure:
 - Dissolve the crude Dopamine-(ring-13C6) hydrobromide in ethanol.
 - Add a stoichiometric amount of concentrated hydrochloric acid to the solution.
 - Cool the solution in an ice bath to precipitate Dopamine-(ring-13C6) hydrochloride.
 - Collect the white solid by vacuum filtration, wash with cold ethanol, and then with diethyl ether.
 - Dry the product under vacuum to yield pure Dopamine-(ring-13C6) hydrochloride.

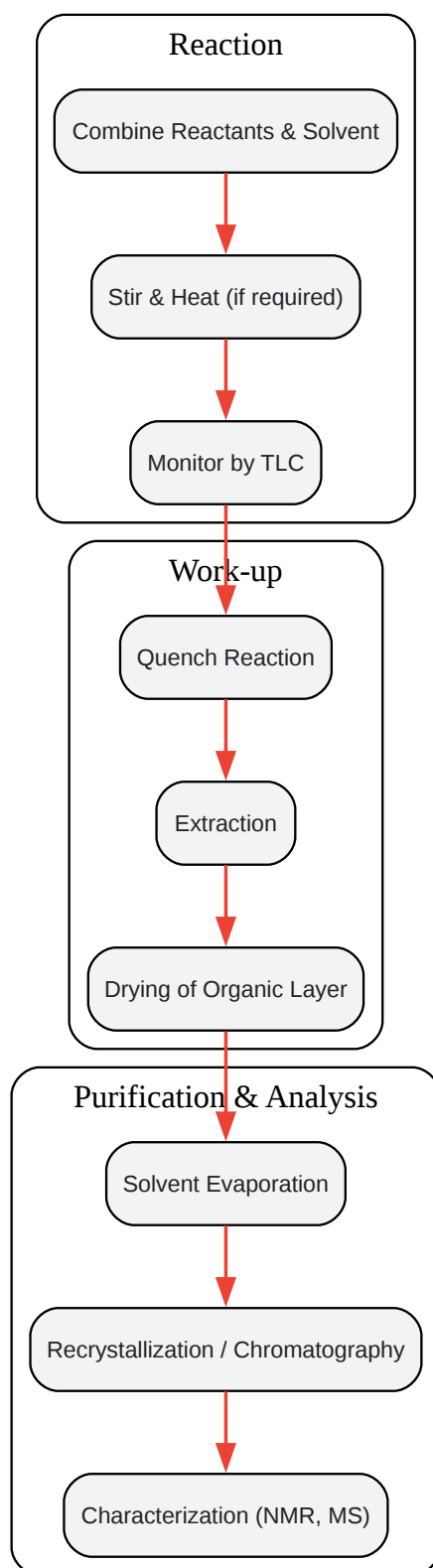
Mandatory Visualizations

The following diagrams illustrate the proposed synthesis pathway and a general experimental workflow.



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Caption: Proposed synthesis pathway for **Dopamine-13C hydrochloride**.



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Caption: General experimental workflow for a synthesis step.

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